molecular formula C20H23N3O3 B5574141 4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

Cat. No.: B5574141
M. Wt: 353.4 g/mol
InChI Key: DRODIIYHZUERRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.17394160 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Oxidation Studies

  • A study by Lévai et al. (2002) explores the treatment of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides, leading to the creation of new tetrahydrobenzofuran derivatives, which were then converted into 2-hydroxy-2-(4-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)cyclohexane-1,3-diones through dimethyldioxirane oxidation (Lévai et al., 2002).

Vasorelaxant Properties

  • Hassan et al. (2014) reported on the synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids, demonstrating significant vasodilatation properties in isolated thoracic aortic rings of rats. These compounds include similar benzofuran structures and demonstrate potential for vasorelaxant applications (Hassan et al., 2014).

Antimicrobial and Anti-inflammatory Agents

  • Kendre et al. (2015) synthesized novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds showed anti-bacterial and antifungal activities, highlighting the potential antimicrobial applications of related compounds (Kendre et al., 2015).

Spectral Analysis and Quantum Studies

  • Halim and Ibrahim (2022) conducted a study on a similar compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP), detailing its synthesis and conducting spectral analysis and quantum studies. This research contributes to the understanding of the molecular properties and stability of related compounds (Halim & Ibrahim, 2022).

Catalysis and Polymerization

  • Mkoyi et al. (2013) investigated the use of pyrazol-1-ylcarbonyl palladium complexes as catalysts for ethylene polymerization. The study highlights the potential role of similar compounds in catalysis and polymer production (Mkoyi et al., 2013).

Electrochemical Applications

  • Melo et al. (2022) described the use of 4-dimethylaminoantipyrine (4-DMAA), which contains benzene and pyrazole chemical groups, as a broad biochemical indicator in electrochemical immunoassays. This research suggests the applicability of related compounds in enhancing the response of electrodes for immunological detection (Melo et al., 2022).

Properties

IUPAC Name

(3,6-dimethyl-1-benzofuran-2-yl)-[2-(pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-14-5-6-17-15(2)19(26-18(17)11-14)20(24)22-8-4-10-25-16(12-22)13-23-9-3-7-21-23/h3,5-7,9,11,16H,4,8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRODIIYHZUERRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CCCOC(C3)CN4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.